6,8-Dimethyl-1,3-benzothiazine-2,4-dione
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Overview
Description
6,8-Dimethyl-1,3-benzothiazine-2,4-dione is a heterocyclic organic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are often explored for their potential medicinal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-1,3-benzothiazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . Another approach includes the microwave-induced reaction of 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green synthesis, which emphasize environmentally friendly and sustainable methods, are often applied in the industrial synthesis of thiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-1,3-benzothiazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
6,8-Dimethyl-1,3-benzothiazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Medicine: It is explored for its potential as an anticancer agent and in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-1,3-benzothiazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
2,3-Dihydro-1,4-benzothiazepine: Exhibits various biological activities, including antifungal and antiviral properties.
Imidazo[2,1-b][1,3]thiazines: Important for their bioactive properties and applications in drug discovery.
Uniqueness
6,8-Dimethyl-1,3-benzothiazine-2,4-dione stands out due to its unique chemical structure, which imparts specific biological activities and potential applications in diverse fields. Its ability to undergo various chemical reactions and form different products further enhances its versatility and usefulness in scientific research and industrial applications.
Properties
CAS No. |
551935-85-4 |
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Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
6,8-dimethyl-1,3-benzothiazine-2,4-dione |
InChI |
InChI=1S/C10H9NO2S/c1-5-3-6(2)8-7(4-5)9(12)11-10(13)14-8/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
ANAPBYNBRXYCHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC(=O)S2)C |
Origin of Product |
United States |
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